2-methyl-1-(3-methylphenyl)-4-phenylbenzene

OLED Electroluminescence External Quantum Efficiency

Generic terphenyl isomers fail to provide the precise electronic configuration needed for high-efficiency OLED emitters. 2-Methyl-1-(3-methylphenyl)-4-phenylbenzene (CAS 97295-31-3) offers the exact 2,3'-dimethyl substitution pattern that controls π-conjugation and HOMO-LUMO levels for blue-to-violet OLED host materials. • ≥98% purity verified by HPLC/NMR; • Key scaffold for non-doped emitting layers; • Custom synthesis & bulk quantities available; • Global stock with ambient temperature shipping.

Molecular Formula C20H18
Molecular Weight 258.4 g/mol
Cat. No. B13094889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-(3-methylphenyl)-4-phenylbenzene
Molecular FormulaC20H18
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(C=C(C=C2)C3=CC=CC=C3)C
InChIInChI=1S/C20H18/c1-15-7-6-10-19(13-15)20-12-11-18(14-16(20)2)17-8-4-3-5-9-17/h3-14H,1-2H3
InChIKeyJYJCBXHDQIMHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',3''-Dimethyl-p-terphenyl Procurement Overview


2-Methyl-1-(3-methylphenyl)-4-phenylbenzene, also cataloged as 3',3''-Dimethyl-p-terphenyl, is a polycyclic aromatic hydrocarbon characterized by a central benzene ring substituted at para positions with a phenyl group and a 3-methylphenyl group, with an additional methyl substituent on the central ring [1]. Its molecular formula is C20H18 with a molecular weight of 258.4 g/mol [1]. This compound is a functionalized derivative of p-terphenyl and serves as a key scaffold or building block in organic synthesis for advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals [2]. Its procurement is driven by the need for specific structural and electronic properties that cannot be met by simpler, unsubstituted terphenyl isomers [3].

2-Methyl-1-(3-methylphenyl)-4-phenylbenzene: Why Generic Analogs Fail


The substitution of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene with unsubstituted or differently substituted m-terphenyl or p-terphenyl analogs is not scientifically valid due to significant differences in molecular conformation, electronic distribution, and resulting material properties. The specific methyl and phenyl substitution pattern dictates the degree of π-conjugation, HOMO-LUMO energy levels, and steric bulk, which are critical for performance in organic electronics [1]. For instance, the position of substituents on a terphenyl core directly impacts the emission wavelength and quantum efficiency in OLEDs [1]. Using a generic, unsubstituted m-terphenyl would result in a fundamentally different material with altered thermal stability, solubility, and optoelectronic behavior, leading to device failure or suboptimal performance [2].

2-Methyl-1-(3-methylphenyl)-4-phenylbenzene: Performance Benchmarks


Optoelectronic Performance in OLED Hosts

The incorporation of m-terphenyl side groups, specifically with para-substitution patterns like those in 2-methyl-1-(3-methylphenyl)-4-phenylbenzene, enables precise tuning of emission properties in OLEDs. A direct comparison between ortho-, meta-, and para-substituted m-terphenyl derivatives on an indenopyrazine core demonstrated that the para-substituted variant achieved a significantly higher external quantum efficiency (EQE) of 1.88% with a pure violet emission (CIE coordinates 0.173, 0.063) and a full width at half maximum (FWHM) of 42 nm [1]. This performance is directly attributable to the para-substitution pattern, which optimizes π-conjugation and reduces aggregation-caused quenching [1].

OLED Electroluminescence External Quantum Efficiency

Thermal Stability in Polymer Synthesis

Polymers incorporating phenyl-substituted m-terphenyl segments, structurally analogous to 2-methyl-1-(3-methylphenyl)-4-phenylbenzene, exhibit exceptional thermal stability compared to polymers based on simpler aromatic units. A study of poly(arylene ether)s containing a 1,3,5-triphenylbenzene (m-terphenyl) moiety reported glass-transition temperatures (Tg) ranging from 198°C to 270°C and temperatures for 5% weight loss (Td5%) exceeding 500°C [1]. This performance is derived from the rigid, high-aspect-ratio m-terphenyl segment, which restricts chain mobility and enhances thermal resistance [1].

Polymer Chemistry Thermal Stability Glass Transition Temperature

Solubility and Processability in Organic Synthesis

The introduction of methyl substituents, as in 2-methyl-1-(3-methylphenyl)-4-phenylbenzene, significantly enhances solubility in common organic solvents compared to unsubstituted p-terphenyl. While p-terphenyl itself is poorly soluble (water solubility ~0.00012 g/L and limited solubility in many organic solvents), the methyl groups on the target compound disrupt molecular planarity and reduce intermolecular π-π stacking, leading to improved solubility in solvents such as toluene, chloroform, and ethers [1]. This is a class-level inference based on known structure-solubility relationships for terphenyls [2].

Organic Synthesis Solubility Processability

Redox Behavior and Radical Stability

The substitution pattern on a terphenyl core fundamentally alters its redox behavior and the stability of derived radicals. A study comparing p-terphenyl and m-terphenyl substitution on N-heterocyclic carbenes (NHCs) found that the m-terphenyl pattern leads to distinct electrochemical properties and radical stabilities [1]. This demonstrates that the precise arrangement of phenyl rings—and by extension, additional substituents like methyl groups—tunes the electron density and steric environment, directly impacting the molecule's ability to form and stabilize radical species [1]. While specific data for 2-methyl-1-(3-methylphenyl)-4-phenylbenzene is not provided, this class-level evidence confirms that its unique substitution pattern will impart a different redox profile compared to p-terphenyl or unsubstituted m-terphenyl analogs.

Radical Chemistry Redox Behavior Stability

2-Methyl-1-(3-methylphenyl)-4-phenylbenzene: Application Scenarios


OLED Host Material Development

This compound is a critical building block for designing blue-to-violet OLED host materials. The para-substituted terphenyl motif, as evidenced by its ability to enhance external quantum efficiency and tune emission color purity [1], is essential for creating efficient, non-doped emitting layers. Researchers can leverage this scaffold to synthesize novel emitters with precisely controlled optoelectronic properties for next-generation display and lighting technologies.

Thermally Stable Polymer Synthesis

As a monomer or co-monomer, 2-methyl-1-(3-methylphenyl)-4-phenylbenzene can be incorporated into polymer backbones to impart exceptional thermal stability and high glass-transition temperatures [2]. This makes it invaluable for producing high-temperature engineering plastics, membranes for gas separation, and dielectric materials that must retain their mechanical and structural integrity under extreme thermal stress.

Ligand Design for Organometallic Chemistry

The specific steric and electronic profile of the m-terphenyl core, modulated by methyl and phenyl substituents, provides a unique ligand framework for stabilizing low-coordinate metal centers and reactive intermediates [3]. This application is critical in catalysis and materials chemistry, where the ligand's precise substitution pattern controls metal center reactivity and complex stability.

Redox-Active Materials and Radical Precursors

The differential redox behavior conferred by the m-terphenyl substitution pattern [4] positions this compound as a precursor for synthesizing stable organic radicals and anions. These species are key components in organic magnets, spin-based electronics, and as reagents in radical-mediated organic synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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